(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (E)-3-(5-nitrothiophen-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c18-15(8-6-10-5-7-14(22-10)17(19)20)21-9-13-16-11-3-1-2-4-12(11)23-13/h1-8H,9H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJKJYVVPBJLJE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Preparation of the Nitrothiophene Group: The nitrothiophene can be synthesized by nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Acrylate Linkage Formation: The final step involves the esterification of the benzo[d]thiazole derivative with the nitrothiophene derivative in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)carboxylic acid and corresponding alcohol
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate. These compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain thiazole derivatives displayed potent antibacterial effects when combined with cell-penetrating peptides, suggesting a synergistic mechanism that enhances their efficacy against resistant strains .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl derivative | 8 | E. coli: 10.5 |
| Other derivatives | 7.5 | S. aureus: 8 |
| B. subtilis: 9 |
Anticancer Properties
Benzothiazole derivatives, including those structurally related to (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate, have been extensively studied for their anticancer activity . A review indicated that these compounds often target multiple cancer cell lines, displaying varying degrees of cytotoxicity depending on their structural modifications. For example, specific benzothiazole derivatives have shown significant activity against breast cancer and leukemia cell lines, with some exhibiting IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole derivative A | MCF-7 | 0.57 |
| Benzothiazole derivative B | THP-1 | 0.40 |
| Benzothiazole derivative C | B16-F10 | 0.92 |
Antituberculosis Potential
The compound's structural features suggest potential applications in antituberculosis therapy . Research has indicated that derivatives incorporating nitrothiophene structures may enhance solubility and biological activity against Mycobacterium tuberculosis. The incorporation of such moieties into benzothiazole frameworks could lead to the development of new antituberculosis agents with improved efficacy and reduced toxicity .
Mechanistic Insights
Understanding the mechanism of action of (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate is crucial for its application in drug development. Studies have suggested that these compounds may act through various pathways, including inhibition of DNA synthesis and interference with cellular signaling pathways involved in cancer progression and bacterial resistance . The electrochemical properties of these compounds also provide insights into their reactivity and potential interactions within biological systems.
Mechanism of Action
The mechanism of action of (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA or inhibit cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Key Structural Comparisons
Key Observations:
Crystallographic and Spectroscopic Analysis
- Crystallography : Related benzothiazole derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibit intermolecular hydrogen bonding (N–H⋯N, C–H⋯F/O), influencing crystal packing . The target compound’s structure could be refined using SHELXL and visualized via ORTEP-3 .
- Spectroscopy : ¹H NMR of similar acrylates shows characteristic vinyl proton signals at δ 6.5–8.0 ppm and nitro group splitting patterns .
Biological Activity
(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a 5-nitrothiophene structure. The presence of these heterocycles is significant as they are known to contribute to diverse biological activities. The molecular formula for (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate is with a molecular weight of 324.35 g/mol.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit notable antibacterial properties. For instance, a related study on benzothiazole derivatives indicated a broad spectrum of activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed varying zones of inhibition depending on the concentration of the compounds tested:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate | 8 | 10.5 |
| Control (Standard Antibiotic) | 8 | 12 |
These findings suggest that the compound has promising antibacterial activity, potentially comparable to standard antibiotics .
Antifungal Activity
The antifungal properties of similar compounds have also been explored. For example, derivatives of nitrothiophene have shown effectiveness against drug-resistant strains of Candida spp. and Aspergillus spp. Preliminary data suggests that compounds with the nitrothiophene group can inhibit fungal growth significantly, making them suitable candidates for further development as antifungal agents.
Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer potential. Studies indicate that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Case Study: Anticancer Efficacy
In vitro studies have shown that (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate exhibits significant cytotoxicity against various cancer cell lines. A comparative analysis revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
These results indicate that the compound possesses considerable potential as an anticancer agent and warrants further investigation into its mechanisms of action .
The biological activities of (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, targeting crucial enzymes in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : The presence of the nitrothiophene group may enhance membrane permeability in bacteria and fungi, leading to cell lysis.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate?
- Methodological Answer : The synthesis typically involves coupling the benzothiazole and nitrothiophene moieties via a methyl acrylate linker. For example:
Benzothiazole precursor : 2-(Chloromethyl)benzothiazole can be synthesized by reacting benzothiazole-2-thiol with chloromethylating agents like CH₃OCH₂Cl .
Acrylate formation : The acrylate group is introduced via a Knoevenagel condensation between 5-nitrothiophene-2-carbaldehyde and methyl acrylate derivatives under basic conditions (e.g., piperidine catalysis) .
Coupling : The benzothiazole and acrylate moieties are coupled using nucleophilic substitution or Mitsunobu reactions, followed by purification via column chromatography (hexane/EtOAc gradients) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR verifies proton and carbon environments (e.g., nitro group at δ ~8.5 ppm in ¹H NMR; acrylate carbonyl at δ ~165 ppm in ¹³C NMR) . IR confirms functional groups (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁N₂O₄S₂: 383.0235) .
- X-ray crystallography : SHELXL refinement (e.g., using SHELX-2018) confirms stereochemistry and bond lengths/angles .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic properties of this compound for targeted bioactivity?
- Methodological Answer :
- Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .
- Properties analyzed :
- HOMO-LUMO gaps to predict reactivity and charge transfer (e.g., nitro group lowers LUMO, enhancing electrophilicity) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites for drug-receptor interactions .
- Validation : Compare DFT-predicted UV-Vis spectra with experimental data to refine computational models .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Multi-technique cross-validation :
Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers causing split signals) by cooling the sample .
NOESY/ROESY : Identifies spatial proximity of protons (e.g., confirming E-configuration of the acrylate double bond) .
X-ray diffraction : Provides unambiguous bond geometry (e.g., dihedral angles between benzothiazole and thiophene rings) .
Q. What strategies improve the anticancer activity of benzothiazole-acrylate hybrids?
- Methodological Answer :
- Structure-activity relationship (SAR) :
Nitro group modification : Replace -NO₂ with electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .
Acrylate substitution : Introduce methyl groups at the α-position to stabilize the bioactive conformation .
- Biological assays :
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 30 mins) and improves yield (e.g., 75% vs. 50%) by enhancing thermal efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) under microwave irradiation increase dipole interactions, accelerating kinetics .
- Purification : Use preparative HPLC with C18 columns to isolate isomers or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
